molecular formula C10H4F17I B7724950 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane CAS No. 68390-33-0

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

Cat. No. B7724950
CAS RN: 68390-33-0
M. Wt: 574.02 g/mol
InChI Key: XVKJSLBVVRCOIT-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane is a useful research compound. Its molecular formula is C10H4F17I and its molecular weight is 574.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Highly Fluorinated Fatty Acid Analogues : This compound is used as a starting material for synthesizing highly fluorinated monounsaturated fatty acids, as demonstrated in a study by Buchanan, Smits, and Munteanu (2003). They reported a five-step synthesis process, highlighting its potential in chemical synthesis (Buchanan, Smits, & Munteanu, 2003).

  • Telomerization Reactions in Synthesis of Fluorocarbon Polymers : Research by Chambers et al. (1964) explored the use of related fluorinated compounds in telomerization reactions for the synthesis of fluorocarbon polymers. This shows its relevance in polymer chemistry (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).

  • Synthesis of Liquid Crystals : Johansson et al. (1997) studied the use of fluorinated compounds for synthesizing liquid crystals. They explored thermotropic and liquid crystalline (LC) phases, indicating its utility in advanced materials research (Johansson, Percec, Ungar, & Smith, 1997).

  • Radical Addition to Unsaturated Systems : Fleming, Haszeldine, and Tipping (1973) investigated the radical addition reactions of similar fluorinated compounds, contributing to the understanding of chemical reaction mechanisms (Fleming, Haszeldine, & Tipping, 1973).

  • Intermolecular Aggregates and Short N⋯I Contacts : Fontana et al. (2002) studied the formation of stable aggregates with 1-iodoperfluoroheptane and its behavior in solution, highlighting its potential in studying molecular interactions (Fontana, Forni, Metrangolo, Panzeri, Pilati, & Resnati, 2002).

  • Molecule-Based Electronics : Li et al. (2006) explored the use of similar compounds in the synthesis of cyanide-bridged complexes for applications in molecule-based electronics, indicating its potential in electronic materials (Li, Parkin, Clérac, & Holmes, 2006).

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F17I/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJSLBVVRCOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062123
Record name 1-(Perfluorooctyl)-2-iodoethane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2043-53-0, 68390-33-0
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkyl iodides, C10-12, gamma-omega-perfluoro
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iodo-
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Record name 1-(Perfluorooctyl)-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-iododecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 2
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-iododecane

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